molecular formula C21H27BO4 B13651111 (Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

Katalognummer: B13651111
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: BGFVMZLAUHXXFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Phenanthreneboronic acid neopentylglycol ester is a chemical compound with the molecular formula C19H19BO2 and a molar mass of 290.16 g/mol . This compound is known for its unique structure, which includes a phenanthrene ring system and a boronic ester group. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthreneboronic acid neopentylglycol ester typically involves the reaction of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in a suitable solvent, such as toluene, and then purifying the product through techniques like flash column chromatography .

Industrial Production Methods

While specific industrial production methods for 9-Phenanthreneboronic acid neopentylglycol ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the phenanthrene ring system .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a wide range of functionalized phenanthrene derivatives .

Wissenschaftliche Forschungsanwendungen

9-Phenanthreneboronic acid neopentylglycol ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Phenanthreneboronic acid neopentylglycol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as a protective group in organic synthesis. The compound can also interact with biological molecules, potentially affecting various molecular pathways and targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Phenanthreneboronic acid neopentylglycol ester is unique due to its phenanthrene ring system, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the stability and reactivity of the phenanthrene ring are advantageous .

Eigenschaften

Molekularformel

C21H27BO4

Molekulargewicht

354.2 g/mol

IUPAC-Name

4,4-dimethylpentane-1,2-diol;phenanthren-9-ylboronic acid

InChI

InChI=1S/C14H11BO2.C7H16O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;1-7(2,3)4-6(9)5-8/h1-9,16-17H;6,8-9H,4-5H2,1-3H3

InChI-Schlüssel

BGFVMZLAUHXXFH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O.CC(C)(C)CC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.